

An In-depth Technical Guide to 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone (C₁₇H₁₈O₅)

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Compound of Interest

Compound Name: 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, with the molecular formula C₁₇H₁₈O₅, is a dihydrochalcone derivative belonging to the flavonoid family. Dihydrochalcones are a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the available scientific information on **4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone**, including its physicochemical properties, spectral data, synthesis protocols, and potential biological activities. The information is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and its analogs.

Chemical and Physical Properties

While experimental data for **4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone** is limited, a combination of data from chemical suppliers and predictions from computational models allows for the compilation of its key physicochemical properties.

Property	Value	Source
Molecular Formula	C17H18O5	PubChemLite[1]
Molecular Weight	302.32 g/mol	PubChemLite[1]
IUPAC Name	3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one	PubChemLite[1]
CAS Number	151752-08-8	BIORLAB[2]
Melting Point	147 °C	ChemicalBook[3]
Predicted XlogP	2.7	PubChemLite[1]
Appearance	Powder	ChemFaces[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces[4]

Spectral Data

Detailed experimental spectral data for **4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone** is not readily available in the public domain. However, based on its chemical structure and data for analogous compounds, the following spectral characteristics can be anticipated.

Mass Spectrometry

Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts of the molecule.

Adduct	Predicted m/z
[M+H] ⁺	303.12270
[M+Na] ⁺	325.10464
[M-H] ⁻	301.10814
[M+NH ₄] ⁺	320.14924
[M+K] ⁺	341.07858
[M+H-H ₂ O] ⁺	285.11268
Data sourced from PubChemLite[1]	

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound are not available, the expected chemical shifts can be inferred from the analysis of similar dihydrochalcone structures. The ¹H NMR spectrum would likely show characteristic signals for the aromatic protons on the two phenyl rings, the methylene protons of the propane bridge, and the methoxy and hydroxyl protons. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbons, and the methoxy carbons. For a related compound, 2',4-dihydroxy-4',6'-dimethoxydihydrochalcone, the ¹H NMR spectrum showed two triplets for the dihydrochalcone moiety.[5]

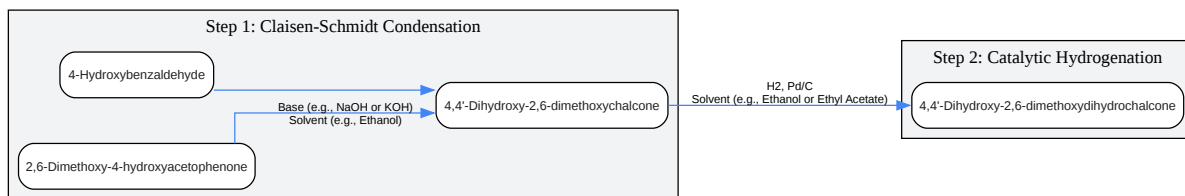
Infrared (IR) Spectroscopy

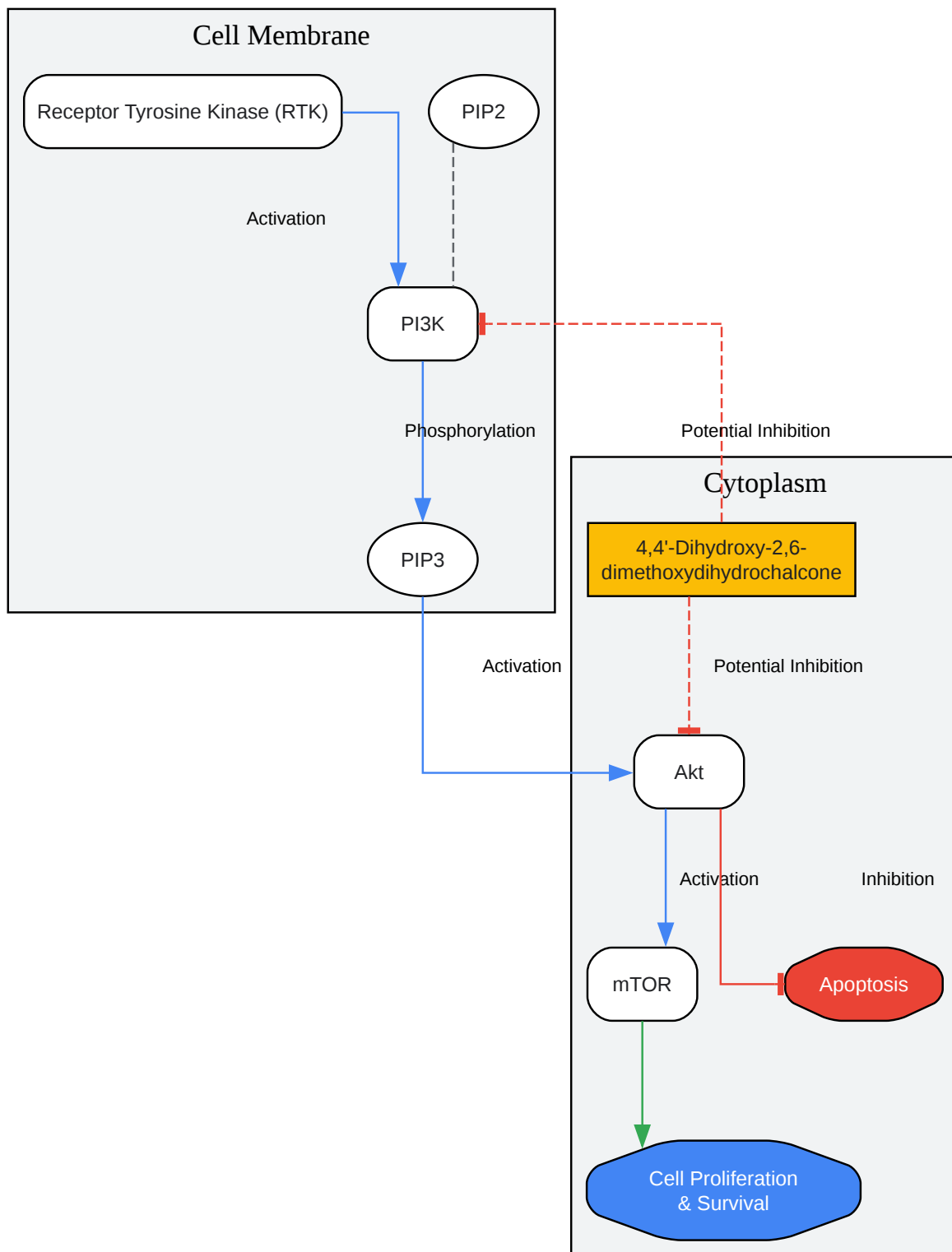
The IR spectrum of **4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone** is expected to exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.

Synthesis

The synthesis of **4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone** can be achieved through a two-step process involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Logical Workflow for Synthesis





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